2-(Azocan-1-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(azocan-1-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(17)11-6-7-15-12(10-11)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCACUSZWOMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=NC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Thiazolidinone-Pyridine-4-carboxamide Derivatives
Key Compounds :
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d)
- N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f)
Structural Differences :
- Azocan vs. Thiazolidinone: The azocan ring in the target compound is replaced by a thiazolidinone ring (containing sulfur and oxygen) in these derivatives. This substitution reduces ring size (five-membered vs. eight-membered) and alters electronic properties due to sulfur’s electronegativity.
- Substituent Variations: The thiazolidinone derivatives feature aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) at the 2-position, whereas the target compound has a flexible azocan ring.
Pharmacological Activity :
- Anti-inflammatory Activity : Compounds 5d and 5f demonstrated significant inhibition of carrageenan-induced edema in rats, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., nitro groups) .
- Dual COX/LOX Inhibition : These derivatives exhibit dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, a mechanism distinct from traditional NSAIDs .
Chloro-Substituted Pyridine Derivatives
Key Compounds :
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
Structural Differences :
- Azocan vs. Chlorophenyl : The azocan group is absent; instead, a chloro-substituted pyridine core is present.
Physicochemical Properties :
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Property Comparison
Key Observations :
- The azocan group’s flexibility may improve blood-brain barrier penetration compared to rigid thiazolidinone or chlorophenyl systems.
- Thiazolidinone derivatives’ sulfur atom enhances metabolic stability but may increase toxicity risks .
3D-QSAR and Molecular Modeling Insights
- Thiazolidinone Derivatives: 3D-QSAR studies highlighted the importance of electron-withdrawing substituents (e.g., nitro, chloro) at the 4-position of the aryl group for anti-inflammatory activity. Steric bulk at the thiazolidinone ring’s 2-position negatively impacted activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(Azocan-1-yl)pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling azocane with pyridine-4-carboxamide derivatives. A refluxing ethanol system with catalytic piperidine (e.g., 5 hours under inert conditions) is common for forming carboxamide bonds . Characterization via IR, -NMR, and elemental analysis ensures product purity and structural confirmation. For example, IR peaks at ~1674 cm (amide C=O) and -NMR signals for pyridine protons (δ 8.92–8.14 ppm) are critical markers .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. For related carboxamide derivatives, single-crystal X-ray diffraction at 298 K with refinement parameters (e.g., -factor ≤ 0.078) provides precise bond lengths and angles . Complementary techniques like high-resolution mass spectrometry (HRMS) and -NMR further validate molecular weight and carbon environments .
Advanced Research Questions
Q. How can 3D-QSAR models optimize the bioactivity of azocane-pyridine carboxamide derivatives?
- Methodological Answer : 3D-QSAR using software like VLife MDS (v3.5) aligns molecules based on anti-inflammatory IC values (log-transformed). CoMFA and CoMSIA fields correlate steric/electrostatic features with activity. For example, bulky substituents at the azocane ring may enhance steric complementarity with target receptors . Cross-validation () and external validation () ensure model robustness .
Q. What computational strategies predict ligand-receptor binding stability for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) assess binding modes and stability. For analogous pyridine carboxamides, MD analyses reveal hydrogen bonds between the carboxamide group and kinase active sites (e.g., RAF inhibitors in RAS-mutant cancers) . Binding free energy calculations (MM-PBSA) quantify contributions from van der Waals and electrostatic interactions .
Q. How do structural modifications influence in vivo pharmacokinetics?
- Methodological Answer : Introduce substituents at the pyridine ring (e.g., trifluoromethyl or morpholino groups) to modulate lipophilicity (logP) and bioavailability. In vivo studies in rodent models require HPLC-MS/MS for plasma concentration profiling. For example, Naporafenib analogs show oral bioavailability >60% when logD (pH 7.4) is optimized to 2.5–3.5 .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported anti-inflammatory IC values for carboxamide derivatives?
- Methodological Answer : Variability arises from assay conditions (e.g., LPS-induced vs. COX-2 inhibition models). Normalize data using reference standards (e.g., celecoxib) and apply multivariate statistics (ANOVA with Tukey’s post hoc test). For example, 3-nitrophenyl-substituted derivatives show IC = 345.6 μM in one study but differ in others due to cell-line-specific responses .
Structural and Mechanistic Insights
Q. What supramolecular interactions stabilize the crystal lattice of this compound?
- Methodological Answer : Hydrogen-bonding networks (N–H···O=C) and π-π stacking between pyridine rings dominate. In manganese(II) complexes, coordinating carboxamide ligands form octahedral geometries with bond angles deviating <5° from ideal symmetry . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···Cl interactions contributing >15% to crystal packing) .
Biological Activity Profiling
Q. What in vitro assays are recommended for evaluating kinase inhibition potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
